

physical and chemical properties of 6-Chloropyrido[2,3-b]pyrazine

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Compound of Interest

Compound Name: 6-Chloropyrido[2,3-b]pyrazine

Cat. No.: B1300161

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An In-depth Technical Guide to 6-Chloropyrido[2,3-b]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound featuring a pyridine ring fused to a pyrazine ring, with a chlorine substituent. This scaffold is of significant interest in medicinal chemistry and materials science due to its versatile chemical reactivity and biological activity. The pyrido[2,3-b]pyrazine core is a key pharmacophore in various developmental drugs, including TRPV1 antagonists for pain treatment.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis, and reactivity of **6-Chloropyrido[2,3-b]pyrazine**.

Physical and Chemical Properties

6-Chloropyrido[2,3-b]pyrazine is a white solid at room temperature.^{[2][3]} It is stable under normal conditions and does not react with water.^[4] Recommended storage is in an inert atmosphere at room temperature.^[5] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₄ CIN ₃	[2][4]
Molecular Weight	165.58 g/mol	[2][4]
CAS Number	68236-03-3	[4]
Appearance	White solid	[2][3]
Melting Point	159 °C (solvent: ligroin)	[2]
Boiling Point	286.4 °C at 760 mmHg	[2][4]
Density	1.4 ± 0.1 g/cm ³	[2]
Flash Point	154.3 ± 11.5 °C	[2]
Refractive Index	1.675	[2]
Topological Polar Surface Area (TPSA)	38.7 Å ²	[2]
XLogP3	1.4	[2]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **6-Chloropyrido[2,3-b]pyrazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides insight into the proton environment of the molecule.

Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Integration	Assignment	Reference
9.0 ppm	s	-	1H	Pyrazine-H	[2] [3]
8.88 ppm	s	-	1H	Pyrazine-H	[2] [3]
8.36 ppm	d	8 Hz	1H	Pyridine-H	[2] [3]
7.67 ppm	d	8 Hz	1H	Pyridine-H	[2] [3]

Solvent:
 CDCl_3

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) data confirms the molecular weight of the compound.

- Method: Electrospray Ionization (ESI)
- m/z: 167.0 ($M+1$)[\[2\]](#)[\[3\]](#)
- Retention Time: 0.68 min[\[2\]](#)[\[3\]](#)

Experimental Protocols

Synthesis of 6-Chloropyrido[2,3-b]pyrazine

A common and efficient method for the synthesis of **6-Chloropyrido[2,3-b]pyrazine** involves the condensation of 6-chloro-2,3-pyridinediamine with glyoxal.[\[2\]](#)[\[3\]](#)

Materials:

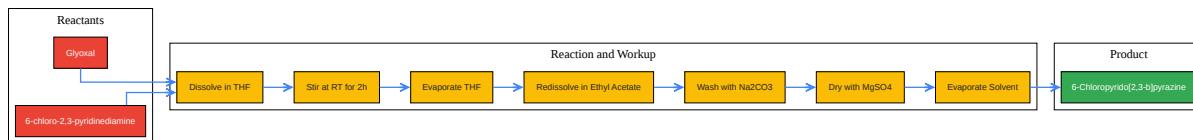
- 6-chloro-2,3-pyridinediamine (1 eq.)
- Glyoxal (2.5 eq.)
- Tetrahydrofuran (THF)

- Ethyl acetate
- Saturated Sodium Carbonate (Na_2CO_3) solution
- Magnesium Sulfate (MgSO_4)

Procedure:

- Dissolve 6-chloro-2,3-pyridinediamine (1 g, 6.96 mmol) in THF (15 mL) at room temperature.
[\[2\]](#)[\[3\]](#)
- Add glyoxal (0.84 mL, 18.1 mmol) to the solution.
[\[2\]](#)[\[3\]](#)
- Stir the reaction mixture at room temperature for 2 hours.
[\[2\]](#)[\[3\]](#)
- Monitor the reaction progress using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
[\[2\]](#)[\[3\]](#)
- Upon completion, evaporate the THF under reduced pressure.
[\[2\]](#)[\[3\]](#)
- Redissolve the residue in ethyl acetate (30 mL).
[\[2\]](#)[\[3\]](#)
- Wash the organic phase twice with a saturated Na_2CO_3 solution.
[\[2\]](#)[\[3\]](#)
- Dry the organic layer over magnesium sulfate.
[\[2\]](#)[\[3\]](#)
- Evaporate the solvent under vacuum to yield the final product as a white solid.
[\[2\]](#)[\[3\]](#)

Yield: Approximately 1.15 g (100% theoretical yield) with a purity of 98% as determined by HPLC.
[\[2\]](#)[\[3\]](#)

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Synthesis workflow for **6-Chloropyrido[2,3-b]pyrazine**.

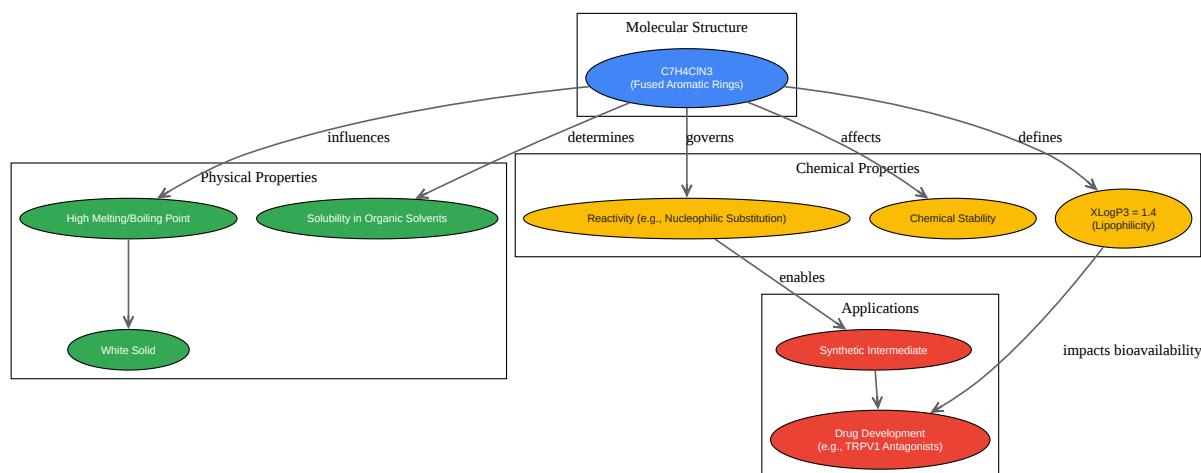
Reactivity and Applications

6-Chloropyrido[2,3-b]pyrazine serves as a valuable intermediate in organic synthesis. The chlorine atom can be displaced in nucleophilic substitution reactions, and the heterocyclic core can be further functionalized.

- **Chemical Reactivity:** It is a suitable substrate for dechlorination and debromination reactions. [4] The compound is generally unreactive under standard conditions but shows reactivity under reductive conditions.[4]
- **Applications in Drug Discovery:** The pyrido[2,3-b]pyrazine scaffold is a key component in the development of novel therapeutics. Notably, it has been used as a replacement for the 1,8-naphthyridine core in the design of TRPV1 antagonists, leading to compounds with a significantly lower potential for the formation of reactive metabolites. This makes it a promising scaffold for developing new pain medications.

Logical Relationship of Properties

The physicochemical properties of **6-Chloropyrido[2,3-b]pyrazine** are interconnected and influence its behavior in various applications.



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Interrelationship of properties and applications.

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